2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid
Description
Properties
Molecular Formula |
C7H8F2N2O2 |
|---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
2-(1-ethylimidazol-4-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C7H8F2N2O2/c1-2-11-3-5(10-4-11)7(8,9)6(12)13/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
JWXLMUAMXOIUPV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=C1)C(C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Lithiation and Electrophilic Fluorination
- Lithiation of the imidazole ring at the 4-position using strong bases (e.g., n-butyllithium) at low temperatures (-78 °C) followed by reaction with electrophilic difluoroacetyl sources can be employed.
- This approach requires careful control of reaction conditions to avoid over-lithiation or side reactions.
Grignard Reactions
- Preparation of 4-formyl-1-ethylimidazole followed by reaction with difluoromethyl magnesium halides or related reagents can introduce the difluoromethyl group, which is subsequently oxidized to the difluoroacetic acid.
- This multistep process involves protection/deprotection strategies and careful purification.
Representative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Radical Decarboxylative Coupling | N1-ethylimidazole + α,α-difluorophenylacetic acid, (NH4)2S2O8, DMSO, 80°C | 68-89 | Mild, metal-free, good yields | Requires radical initiators |
| Lithiation + Electrophilic Fluorination | n-BuLi, low temp, electrophilic difluoroacetyl source | Moderate | Direct substitution | Sensitive to moisture, low temp |
| Grignard Reaction + Oxidation | 4-formyl-1-ethylimidazole + difluoromethyl magnesium halide, oxidation step | Moderate | Versatile for analog synthesis | Multistep, moderate yields |
Research Findings and Considerations
- The radical decarboxylative method is currently favored due to its operational simplicity and relatively high yields without requiring transition metals or harsh conditions.
- The difluoroacetic acid group is critical for biological activity in many analogues, so the integrity of the fluorinated moiety during synthesis is essential.
- Optimization of solvent, temperature, and oxidant loading is necessary to maximize yield and purity.
- Analytical techniques such as NMR, HRMS, and X-ray crystallography confirm the structure and purity of the final product.
Chemical Reactions Analysis
2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the parent acid.
Scientific Research Applications
2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its imidazole moiety.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the difluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound is compared to other imidazole-acetic acid derivatives and difluoroacetic acid-containing molecules to highlight key structural and functional differences.
Physicochemical and Functional Differences
- Acidity: The difluoroacetic acid moiety (pKa ~1.5–2.5) is significantly more acidic than non-fluorinated acetic acid derivatives (pKa ~2.5–4.5), enhancing its ability to act as a hydrogen bond donor .
- Electrophilicity : Fluorination at the α-position (CF₂) increases electrophilicity, as seen in related difluoroacetic acids, which may facilitate covalent interactions with biological targets .
Biological Activity
2-(1-Ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid is a novel compound that has garnered attention for its potential therapeutic applications, particularly in the field of medicinal chemistry. This compound features a difluoroacetic acid moiety and an imidazole ring, which contribute to its unique biological properties. Research indicates that it exhibits significant biological activity, particularly as an agonist for peroxisome proliferator-activated receptors (PPARs) and in various metabolic processes.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- An ethyl-substituted imidazole ring.
- A difluoroacetic acid group.
PPAR Agonism
Research has demonstrated that this compound acts as an agonist for PPARα, PPARβ, and PPARγ. The activation of these receptors is associated with various metabolic processes such as:
- Lipid metabolism : Enhancing fatty acid oxidation.
- Glucose homeostasis : Improving insulin sensitivity.
The compound's ability to modulate these pathways suggests potential applications in treating metabolic disorders such as diabetes and obesity.
Anti-inflammatory and Antioxidant Effects
In addition to its role as a PPAR agonist, this compound has exhibited anti-inflammatory and antioxidant properties. These effects are crucial for addressing conditions characterized by oxidative stress and inflammation, including skin disorders like wrinkles and pigmentation issues.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Metabolic Disorders : A study highlighted its potential in treating metabolic syndrome by activating PPARs, leading to improved lipid profiles and glucose levels in animal models.
- Skin Conditions : Another investigation focused on its topical application for skin health, revealing significant improvements in skin elasticity and reduction in pigmentation after consistent use over a period.
Interaction Studies
Interaction studies indicate that this compound effectively binds to various biological targets. Its interaction with PPARs influences gene expression related to metabolism. Furthermore, preliminary data suggest potential synergistic effects when combined with existing therapies for metabolic disorders.
Comparative Analysis
The uniqueness of this compound can be highlighted by comparing it with similar compounds that exhibit varying degrees of biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(1-Methyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid | Similar imidazole ring; methyl substitution | Moderate PPAR activity |
| Ethyl 4-(1H-imidazol-4-yl)butanoate | Imidazole ring; different side chain | Anti-inflammatory properties |
| 4-(5-Fluoropyridin-3-yl)butanoic acid | Pyridine instead of imidazole | Antimicrobial activity |
This table illustrates how the structural variations influence the biological efficacy of compounds related to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
